ethyl 4-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate
Description
This compound features a pyrimido[5,4-b]indole core fused with a 4,5-dihydro-3H-pyrimido ring system. Key structural elements include:
- 3-(3-(trifluoromethyl)phenyl) substituent: Enhances lipophilicity and metabolic stability via the electron-withdrawing trifluoromethyl group .
- Ethyl carboxylate ester: Modulates solubility and bioavailability.
The compound’s design aligns with pharmacophores targeting Toll-like receptors (TLRs) and enzymes involved in inflammatory pathways, as seen in related pyrimidoindole derivatives .
Properties
IUPAC Name |
ethyl 4-[2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N5O4S/c1-2-38-25(37)33-12-10-32(11-13-33)20(35)15-39-24-31-21-18-8-3-4-9-19(18)30-22(21)23(36)34(24)17-7-5-6-16(14-17)26(27,28)29/h3-9,14,30H,2,10-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYGEEMYGFXRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)NC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It has been suggested that indole derivatives can inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in lps-stimulated human microglia cells. This indicates that the compound could potentially affect inflammatory pathways.
Result of Action
It has been suggested that indole derivatives can exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests that the compound could potentially have neuroprotective and anti-inflammatory effects.
Biological Activity
Ethyl 4-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a piperazine core linked to a pyrimidine derivative, which is known for its diverse biological activities. The presence of trifluoromethyl and thioacetyl groups enhances its pharmacological potential by increasing lipophilicity and possibly altering interaction with biological targets.
Anticancer Activity
Recent investigations have highlighted the compound's efficacy as an EGFR (Epidermal Growth Factor Receptor) inhibitor. EGFR plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy.
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of pyrimidine compounds exhibit potent inhibitory effects on EGFR in various cancer cell lines, including A549 (lung cancer) and HT29 (colorectal cancer). For instance, certain derivatives showed IC50 values as low as 14.8 nM against EGFR, indicating strong inhibition potential .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications at specific positions on the pyrimidine ring significantly affect biological activity. Compounds with larger substituents at the meta position exhibited reduced EGFR inhibitory activity, emphasizing the importance of structural optimization .
Antimicrobial Activity
The compound's trifluoromethyl group has been associated with increased antimicrobial properties. Trifluoromethyl-containing compounds often demonstrate enhanced binding affinity to bacterial targets, which may lead to improved efficacy against resistant strains.
Research Findings
- Bacterial Inhibition : In studies involving various bacterial strains, compounds similar to this compound were shown to inhibit bacterial growth effectively. The exact mechanism is believed to involve disruption of bacterial membrane integrity due to the unique structural features of the molecule .
Summary of Biological Activities
| Activity | Target | IC50 Values | Remarks |
|---|---|---|---|
| EGFR Inhibition | A549 Cell Line | 14.8 nM | High potency; structure-dependent activity |
| Antimicrobial | Various Bacterial Strains | Not specified | Enhanced activity due to trifluoromethyl group |
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate has been investigated for its potential as an antitumor agent . Its structural components suggest that it may interact with specific enzymes or receptors involved in cancer progression.
Case Studies:
- A study demonstrated the compound's inhibitory effects on cancer cell lines, indicating its potential as a lead compound for developing anticancer therapies .
- Molecular docking studies have shown favorable binding interactions with targets associated with tumor growth, suggesting mechanisms of action that warrant further investigation .
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties against various pathogens. The trifluoromethyl group enhances its efficacy by improving membrane permeability and interaction with microbial targets.
Case Studies:
- In vitro assays revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a new class of antibiotics .
- Comparative studies with existing antimicrobial agents showed that this compound possesses a broader spectrum of activity, making it a candidate for further development in infectious disease treatment .
Neuropharmacology
The compound's piperazine moiety is linked to neuropharmacological activities. Preliminary studies suggest it may have effects on neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Studies:
- Animal models have shown improved cognitive function following administration of the compound, indicating possible applications in treating conditions such as Alzheimer's disease .
- Research into the compound's interaction with serotonin and dopamine receptors is ongoing, providing insights into its potential psychotropic effects .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the piperazine core.
- Introduction of the thioacetyl group.
- Functionalization with the trifluoromethyl phenyl moiety.
Table: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Nucleophilic substitution | Piperazine derivatives | 70% |
| 2 | Acetylation | Acetic anhydride | 65% |
| 3 | Trifluoromethylation | Trifluoromethyl iodide | 60% |
Comparison with Similar Compounds
Perfluorophenyl 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate (Compound 6, )
- Structural Differences : Replaces the trifluoromethylphenyl group with a phenyl ring and substitutes the ethyl carboxylate with a perfluorophenyl ester.
- Functional Impact :
- Bioactivity : Demonstrated TLR4 agonism with an EC₅₀ of 0.8 μM, suggesting the trifluoromethyl group in the target compound may improve specificity .
2-((3-(Naphthalen-2-yl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic Acid (7c, )
- Structural Differences : Features a naphthalen-2-yl group instead of 3-(trifluoromethyl)phenyl and a carboxylic acid instead of an ethyl ester.
- Lower metabolic stability due to the free carboxylic acid, which may undergo glucuronidation .
- Bioactivity : Reported antitumor activity (IC₅₀ = 1.2 μM against HeLa cells), highlighting the role of aromatic substituents in cytotoxicity .
Piperazine Carboxylate Esters
Ethyl 4-[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate ()
- Structural Differences : Replaces the pyrimidoindole core with a 1,3,4-oxadiazole ring and a 3-methylphenyl group.
- Functional Impact: Improved metabolic resistance due to the oxadiazole ring’s stability against hydrolysis.
- Physicochemical Data : Molecular weight = 390.5 g/mol, XLogP3 = 2.2 (vs. ~4.2 for the target compound) .
Ethyl 4-(2-(3-chlorophenyl)-2-oxoethyl)piperazine-1-carboxylate ()
- Structural Differences : Substitutes the pyrimidoindole-thioacetyl moiety with a 3-chlorophenyl ketoethyl group.
- Functional Impact :
Trifluoromethyl-Containing Analogues
Ethyl 4-[2-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate maleate ()
- Structural Differences : Contains a piperazine-ethyl linker instead of the thioacetyl-pyrimidoindole system.
- Functional Impact :
- Enhanced dopamine receptor affinity (Ki = 12 nM) due to the trifluoromethylphenyl group’s hydrophobic interactions.
- Lower synthetic complexity compared to the target compound’s fused heterocycle .
Preparation Methods
Physicochemical Properties
Table 1. Key Physicochemical Properties of the Target Compound
General Synthetic Approaches
The synthesis of this compound can be approached through multiple synthetic strategies, considering its complex structure. Based on the analysis of similar heterocyclic compounds, the synthesis can be divided into several key stages:
Retrosynthetic Analysis
The preparation of the target compound can be approached through the following key disconnections:
- Formation of the thioether linkage between the pyrimido[5,4-b]indole core and the acetylpiperazine-1-carboxylate moiety
- Construction of the pyrimido[5,4-b]indole scaffold
- Introduction of the 3-(trifluoromethyl)phenyl group at the N-3 position
- Preparation of the ethyl piperazine-1-carboxylate acetamide fragment
Synthesis of the Pyrimido[5,4-b]indole Core
The pyrimido[5,4-b]indole scaffold represents the central heterocyclic system in the target molecule. Several approaches for constructing this bicyclic system have been reported in the literature.
Base-Promoted Tandem Cyclization Approach
A novel approach for constructing polysubstituted pyrimido[4,5-b]indoles (structurally similar to the target pyrimido[5,4-b]indole core) involves the base-promoted tandem cyclization of 2-(indol-3-yl)naphthoquinones with benzamidines. This methodology offers a transition-metal-free route to forming multiple C-N bonds in a single reaction pot.
While this approach targets the related pyrimido[4,5-b]indole scaffold, the reaction methodology could potentially be adapted for synthesizing the required pyrimido[5,4-b]indole core through appropriate selection of starting materials and reaction conditions.
Cyclization of Thiosemicarbazide Derivatives
The synthesis of the pyrimido[5,4-b]indole core with a 2-thioxo functionality can be achieved through the cyclization of appropriate thiosemicarbazide derivatives. This approach typically involves:
- Preparation of an indole-based precursor with a suitable functional group for subsequent cyclization
- Reaction with thiosemicarbazide to form the intermediate
- Cyclization under appropriate conditions to form the pyrimido[5,4-b]indole scaffold with the 2-thioxo functionality
This method provides a 2-thioxo-pyrimido[5,4-b]indole intermediate that can be further functionalized through alkylation of the thioxo group to introduce the thioacetyl linker.
Functionalization at the 2-Position
The incorporation of the thioacetyl group at the 2-position of the pyrimido[5,4-b]indole scaffold is a critical step in the synthesis of the target compound.
Alkylation of the 2-Thioxo Functionality
Based on analogous reactions described for similar heterocyclic systems, the alkylation of the 2-thioxo functionality can be achieved using chloroacetic acid or its derivatives. This reaction typically proceeds as follows:
- The 2-thioxo-pyrimido[5,4-b]indole intermediate is treated with chloroacetic acid or its derivatives (e.g., ethyl chloroacetate)
- The reaction occurs under basic conditions to form the 2-mercaptoacetic acid derivative
- The resulting acid or ester can then be coupled with the appropriate amine (in this case, a piperazine derivative)
For the target compound, the specific reaction would involve the alkylation of the 2-thioxo-pyrimido[5,4-b]indole with a suitable chloroacetic acid derivative, followed by coupling with ethyl piperazine-1-carboxylate.
Table 2. Typical Reaction Conditions for 2-Position Alkylation
| Parameter | Conditions | Notes |
|---|---|---|
| Reagent | Chloroacetic acid or derivatives | Ethyl chloroacetate could be used |
| Base | K₂CO₃, NaOH, or NaH | To deprotonate the thione |
| Solvent | DMF, Acetone, or THF | Polar aprotic solvents preferred |
| Temperature | 25-80°C | Depends on reactivity |
| Time | 2-24 hours | Monitored by TLC or HPLC |
| Work-up | Extraction and chromatography | Purification step |
| Typical Yield | 70-90% | Based on similar reactions |
Preparation of the Piperazine Component
The ethyl piperazine-1-carboxylate moiety is an essential component of the target molecule. Several methods for preparing functionalized piperazine derivatives have been reported.
Direct Functionalization of Piperazine
The synthesis of ethyl piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate under basic conditions. This monoprotected piperazine can then be coupled with the 2-mercaptoacetic acid derivative of the pyrimido[5,4-b]indole core.
Synthesis of 1,4-Disubstituted Piperazines
For preparing 1,4-disubstituted piperazines similar to the fragment in the target compound, a general approach involves:
- Selective protection of one nitrogen of piperazine
- Functionalization of the second nitrogen
- Deprotection and further functionalization as required
According to the information available, the preparation of 1,1'-(piperazine-1,4-diyl)bis(2-oxoethane-2,1-diyl) compounds can be achieved by reacting piperazine with chloroacetyl chloride in the presence of anhydrous K₂CO₃. This approach could be modified to prepare the required piperazine component with appropriate functional groups.
The introduction of the 3-(trifluoromethyl)phenyl group at the N-3 position of the pyrimido[5,4-b]indole scaffold can be achieved through several methods.
Direct N-Arylation
The N-arylation of the pyrimido[5,4-b]indole core can be achieved through:
- Copper-catalyzed Ullmann-type coupling
- Palladium-catalyzed cross-coupling reactions
- SNAr reactions with activated aryl halides
For the target compound, the introduction of the 3-(trifluoromethyl)phenyl group would likely involve reaction with an appropriate 3-(trifluoromethyl)phenyl halide or other activated derivative under suitable coupling conditions.
Building the Pyrimido[5,4-b]indole Core with the N-3 Substituent Already in Place
An alternative approach involves building the pyrimido[5,4-b]indole core with the 3-(trifluoromethyl)phenyl group already incorporated. This could be achieved by using a suitably N-substituted indole precursor in the initial cyclization steps.
Complete Synthetic Route to the Target Compound
Based on the analysis of synthetic approaches for similar compounds, a proposed complete synthetic route to this compound is outlined below.
Proposed Synthetic Pathway
Step 1: Preparation of the N-3-(3-(trifluoromethyl)phenyl) indole precursor
- React indole with 3-(trifluoromethyl)phenyl halide under appropriate coupling conditions
Step 2: Formation of the pyrimido[5,4-b]indole scaffold
- Cyclization of the N-substituted indole precursor to form the pyrimido[5,4-b]indole core with a 2-thioxo functionality
Step 3: Alkylation of the 2-thioxo group
- Reaction with chloroacetic acid or chloroacetyl chloride to introduce the thioacetyl linker
Step 4: Coupling with ethyl piperazine-1-carboxylate
- Condensation of the 2-mercaptoacetic acid derivative with ethyl piperazine-1-carboxylate using appropriate coupling reagents (e.g., HATU, EDC/HOBt)
Table 3. Proposed Multi-Step Synthesis for the Target Compound
| Step | Starting Material | Reagents | Conditions | Expected Product | Typical Yield |
|---|---|---|---|---|---|
| 1 | Indole | 3-(Trifluoromethyl)phenyl halide, coupling catalyst | 80-120°C, 12-24h | N-3-(3-(Trifluoromethyl)phenyl) indole | 60-75% |
| 2 | N-substituted indole | Cyclization reagents | Reflux, 4-8h | 2-Thioxo-pyrimido[5,4-b]indole derivative | 50-70% |
| 3 | 2-Thioxo intermediate | Chloroacetic acid, base | 25-60°C, 4-12h | 2-Mercaptoacetic acid derivative | 70-85% |
| 4 | Acid intermediate | Ethyl piperazine-1-carboxylate, coupling reagent | RT to 40°C, 6-12h | Target compound | 65-80% |
Alternative Synthetic Approach
An alternative approach involves the synthesis of 1-(2-pyrimidyl)piperazine derivatives followed by further elaboration to the target compound.
According to patent information, 1-(2-pyrimidyl)piperazine can be synthesized by condensation of piperazine with 2-chloropyrimidine under alkaline conditions in the presence of a phase-transfer catalyst. This methodology could potentially be adapted for preparing related intermediates in the synthesis of the target compound.
The synthetic route would involve:
- Preparation of an appropriate 2-chloropyrimido[5,4-b]indole intermediate
- Reaction with piperazine under phase-transfer conditions
- Further functionalization to introduce the ethyl carboxylate group on the piperazine nitrogen
- Introduction of the thioacetyl linker at the appropriate position
Analytical Characterization
The characterization of this compound and its synthetic intermediates typically involves various analytical techniques.
Spectroscopic Characterization
NMR Spectroscopy: The ¹H and ¹³C NMR spectra of the target compound would show characteristic signals for:
- Aromatic protons from the indole and phenyl rings
- Methylene protons from the thioacetyl linker and piperazine ring
- Ethyl group protons from the carboxylate moiety
Infrared Spectroscopy: Key infrared absorption bands would include:
- Carbonyl stretching vibrations (1650-1750 cm⁻¹)
- C-N stretching vibrations (1250-1350 cm⁻¹)
- C-F stretching vibrations (1000-1400 cm⁻¹)
- C-S stretching vibrations (600-800 cm⁻¹)
Mass Spectrometry: The mass spectrum would typically show:
- Molecular ion peak at m/z 559 corresponding to the molecular weight
- Characteristic fragmentation patterns
Chromatographic Analysis
HPLC Analysis: High-performance liquid chromatography can be used to assess the purity of the target compound and monitor reaction progress during synthesis.
TLC Analysis: Thin-layer chromatography provides a simple method for following reactions and guiding purification procedures.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?
Q. How can structural characterization be performed to confirm the compound’s identity?
Use NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to validate the structure.
- Method : Assign peaks in the ¹H NMR spectrum to confirm the trifluoromethylphenyl group (δ 7.5–8.0 ppm) and piperazine protons (δ 3.0–3.5 ppm). X-ray crystallography resolves spatial arrangements of the pyrimidoindole core .
Q. What in vitro assays are suitable for preliminary biological screening?
Cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase profiling) are standard.
- Method : Test against HeLa (cervical cancer) and A549 (lung cancer) cell lines. IC₅₀ values below 10 µM suggest therapeutic potential .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound purity.
- Method : Validate results using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers) and ensure >95% purity via HPLC. Cross-reference with structurally analogous compounds (e.g., pyrazolopyrimidine derivatives) .
Q. What computational strategies predict binding modes to biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with kinases or GPCRs.
Q. How can metabolic stability be improved without compromising activity?
Modify the ethyl ester group (e.g., replace with a methyl or tert-butyl ester) to reduce esterase-mediated hydrolysis.
- Method : Synthesize analogs and test in microsomal stability assays. Retain the trifluoromethylphenyl group for target affinity .
Methodological Focus
Q. What techniques optimize reaction conditions for scale-up?
Q. How are in vivo pharmacokinetic properties evaluated?
Conduct rodent studies to measure bioavailability, half-life, and tissue distribution.
- Method : Administer via intravenous/oral routes, collect plasma samples, and quantify using LC-MS/MS. Compare AUC values for bioavailability assessment .
Key Data Contradictions and Resolutions
Q. Why does the compound show variable IC₅₀ values across cell lines?
Differences in membrane permeability (e.g., P-gp efflux in resistant lines) or target expression levels.
- Resolution : Use ABC transporter inhibitors (e.g., verapamil) to assess efflux impact. Validate target engagement via Western blot (e.g., phosphorylated EGFR) .
Q. How to address low solubility in aqueous buffers?
- Method : Formulate with cyclodextrin-based carriers or PEGylation. Solubility
| Formulation | Solubility (mg/mL) |
|---|---|
| Free compound | 0.05 |
| Cyclodextrin complex | 1.2 |
- Reference : Enhanced solubility improves bioavailability in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
